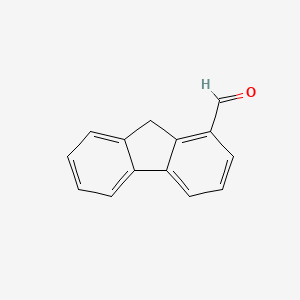

9H-Fluorene-1-carbaldehyde

Description

9H-Fluorene-1-carbaldehyde (C₁₄H₁₀O) is a polycyclic aromatic aldehyde featuring a fluorene backbone substituted with a formyl group at the 1-position. Its structure combines the rigidity of the fluorene system (two benzene rings bridged by a methylene group) with the reactivity of an aldehyde. This compound is notable for its enhanced benzylic proton acidity due to aromatic stabilization of the conjugate base after deprotonation, a property exploited in asymmetric catalysis .

Properties

CAS No. |

50980-31-9 |

|---|---|

Molecular Formula |

C14H10O |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

9H-fluorene-1-carbaldehyde |

InChI |

InChI=1S/C14H10O/c15-9-11-5-3-7-13-12-6-2-1-4-10(12)8-14(11)13/h1-7,9H,8H2 |

InChI Key |

MFOWHGLWSHZGCA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC(=C31)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Table 1: Key Properties of 9H-Fluorene-1-carbaldehyde and Analogs

| Property | 9H-Fluorene-1-carbaldehyde | Phenanthrene-9-carbaldehyde | 9-Fluorenone-1-carboxylic Acid |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₀O | C₁₅H₁₀O | C₁₄H₈O₃ |

| Molecular Weight (g/mol) | 194.23 (calculated) | 206.24 | 224.21 |

| CAS Number | Not explicitly provided | 4707-71-5 | 1573-92-8 |

| Backbone Structure | Fluorene (bridged bicyclic) | Phenanthrene (linear tricyclic) | Fluorenone (oxidized fluorene) |

| Functional Group | Aldehyde (-CHO) at position 1 | Aldehyde (-CHO) at position 9 | Carboxylic acid (-COOH) at position 1 |

| Key Reactivity | High benzylic proton acidity | Standard aldehyde reactivity | Acidic carboxyl group |

Key Observations:

Backbone Influence :

- The fluorene system in 9H-Fluorene-1-carbaldehyde stabilizes negative charges through conjugation, enhancing the acidity of its benzylic proton (pKa ~18–20, estimated). In contrast, Phenanthrene-9-carbaldehyde lacks such stabilization, resulting in lower acidity .

- Phenanthrene-9-carbaldehyde ’s linear tricyclic structure offers greater π-conjugation but reduced steric accessibility compared to fluorene derivatives .

Functional Group Positioning :

Functional Group Transformations

- Oxidation States: 9H-Fluorene-1-carbaldehyde can be oxidized to 9-Fluorenone-1-carboxylic acid (C₁₄H₈O₃), converting the aldehyde to a carboxylic acid. This derivative is used in polymer chemistry and coordination complexes but lacks the catalytic versatility of the aldehyde .

Research Findings and Industrial Relevance

- Asymmetric Synthesis : 9H-Fluorene-1-carbaldehyde outperforms phenanthrene analogs in NHC-catalyzed reactions due to its unique electronic profile. For example, Sarkar et al. (2023) achieved 92% yield and >95% ee in tetracyclic lactone synthesis using this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.